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Ranatuerin-2Wb

Cat. No.: B1575997
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Description

Ranatuerin-2Wb is a synthetic antimicrobial peptide (AMP) originally isolated from the skin secretions of the brilliant forest frog, Lithobates warszewitschii . As a member of the Ranatuerin-2 family, it features a characteristic C-terminal cyclic domain, known as a "Rana box," formed by an intramolecular disulfide bond which is crucial for its structural stability and biological activity . This peptide is of significant interest in antimicrobial research due to its potential broad-spectrum activity against various microorganisms. Ranatuerin peptides are cationic and can adopt an amphiphilic alpha-helical structure in membrane-like environments, a trait that allows them to permeabilize bacterial cell membranes, leading to rapid cell death . Recent studies on related Ranatuerin-2 peptides have revealed functions beyond direct antimicrobial action, including lipopolysaccharide (LPS)-neutralizing and anti-inflammatory activities in vitro and in vivo , suggesting potential for research into sepsis and inflammation . Furthermore, engineered analogues of ranatuerin peptides are being explored for their anti-biofilm properties and efficacy against drug-resistant bacterial strains like MRSA, providing a promising template for the development of novel therapeutic agents . This product is supplied as a lyophilized powder with a high purity level (>95-98%) and is intended for research purposes only. All products are "For Research Use Only and ARE NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE."

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFDSIKNVAKNVAAGLLDKLKCKITGC

Origin of Product

United States

Biological Origin, Diversity, and Evolutionary Dynamics of Ranatuerin 2wb

Identification of Ranatuerin-2Wb in Amphibian Species

This compound is a member of the ranatuerin-2 (B1576050) family of antimicrobial peptides, which are components of the innate immune system of ranid frogs. nih.gov These peptides have been identified in the skin secretions of several North American frog species, including the Chiricahua leopard frog (Lithobates chiricahuensis) and the northern leopard frog (Rana pipiens). uea.ac.uknih.gov The identification process typically involves the analysis of skin secretions, from which the peptides are isolated and their primary structures are determined. nih.govnih.gov

The ranatuerin family of peptides was first identified in the North American bullfrog, Rana catesbeiana (now Lithobates catesbeianus). nih.gov Subsequent research has led to the discovery of numerous ranatuerin-2 peptides in various Lithobates and Rana species. nih.gov For instance, two ranatuerin-2 peptides, ranatuerin-2P and ranatuerin-2Pa, were isolated from Lithobates pipiens. nih.gov A full-length cDNA encoding ranatuerin-2Pb was also successfully cloned from the skin secretion-derived cDNA library of Rana pipiens. nih.gov

Identified Ranatuerin-2 Peptides in Select Amphibian Species
PeptideSpecies of OriginReference
Ranatuerin-2Lithobates catesbeianus (American Bullfrog) nih.gov
Ranatuerin-2PLithobates pipiens (Northern Leopard Frog) nih.gov
Ranatuerin-2PaLithobates pipiens (Northern Leopard Frog) nih.gov
Ranatuerin-2PbRana pipiens (Northern Leopard Frog) nih.gov
Ranatuerin-2PLxLithobates palustris (Pickerel Frog) nih.gov

Ecological and Physiological Context of this compound Production in Skin Secretions

Amphibian skin is a critical interface between the organism and its environment, serving multiple functions including respiration, hydration, and defense. The production of antimicrobial peptides like this compound in skin secretions is a key component of the frog's innate immune system. nih.govimrpress.com These secretions are produced by granular glands in the skin and are released in response to stress or injury, forming a chemical shield against a wide range of pathogens such as bacteria, fungi, and viruses. imrpress.com

The ecological significance of this defense mechanism is profound. Frogs inhabit diverse and often pathogen-rich environments, making them susceptible to infections. The broad-spectrum antimicrobial activity of peptides in their skin secretions provides immediate, non-specific protection. imrpress.com The composition and potency of this chemical defense can vary between species and even populations, likely reflecting adaptations to local pathogen communities.

Physiologically, these peptides are synthesized as precursor proteins which are then processed to release the mature, active peptide. nih.gov The precursor typically consists of a signal peptide, an acidic spacer region, and the mature peptide sequence. nih.govmdpi.com This regulated production ensures that the potent peptides are released only when needed, preventing self-toxicity.

Biodiversity and Comparative Analysis of Ranatuerin-2 Family Peptides across Anuran Species

The ranatuerin-2 family of peptides exhibits considerable diversity across different anuran species. mdpi.com While they share a conserved structural framework, including a "Rana box" domain at the C-terminus, their primary amino acid sequences can be highly variable. nih.govmdpi.com This variability is thought to be a result of rapid evolution, driven by the constant pressure from evolving pathogens. mdpi.com

Comparative analyses of ranatuerin-2 peptides have revealed interesting phylogenetic patterns. For example, the amino acid sequences of these peptides can be used to infer evolutionary relationships between frog species. researchgate.net Cladistic analysis based on ranatuerin-2 sequences has been shown to be consistent with phylogenies derived from mitochondrial DNA. researchgate.net

Despite the sequence diversity, certain features are conserved. Most ranatuerin-2 peptides are cationic and have the ability to form an amphipathic alpha-helix, a structure crucial for their antimicrobial activity which involves disrupting the cell membranes of microorganisms. nih.gov The family is characterized by a C-terminal cyclic domain, although the primary structure of these peptides is poorly conserved with several residue deletions, with only the cysteine residues being invariant. nih.gov

Structural Features of Ranatuerin-2 Family Peptides
FeatureDescriptionReference
N-terminal DomainTypically forms an α-helix. nih.gov
C-terminal "Rana box"A conserved heptapeptide (B1575542) sequence forming a cyclic domain. nih.gov
Conserved ResiduesIncludes Gly1 and Lys22 in some members. nih.gov
Overall StructureCationic and amphipathic. nih.gov

Adaptive Evolution and Phylogenetic Analysis of Ranatuerin-2 Loci

The evolution of the ranatuerin-2 loci is a dynamic process shaped by natural selection. nih.gov Studies have provided evidence for positive selection acting on these genes, leading to the rapid diversification of peptide sequences. uea.ac.uk This is often inferred from an excess of non-synonymous (amino acid-changing) nucleotide substitutions compared to synonymous (silent) substitutions. oregonstate.edu

Investigation of Selective Sweeps and Allelic Variation

Research on the northern leopard frog, Rana pipiens, has revealed a striking example of adaptive evolution at the Ranatuerin-2 locus. nih.gov Evidence suggests that a "selective sweep" has occurred, where a beneficial mutation has rapidly spread through the population, leading to a significant reduction in genetic variation at this locus. nih.govnih.gov In R. pipiens, a single allele at the Ranatuerin-2 locus appears to have been fixed by such a positive selective sweep. nih.gov

In contrast to the low allelic variation at the Ranatuerin-2 locus in R. pipiens, there is high divergence between this species and the closely related Chiricahua leopard frog, Rana chiricahuensis. uea.ac.uk This pattern of low intraspecific polymorphism and high interspecific divergence is a classic signature of positive selection. Further investigations into a paralogous locus, Ranatuerin-2b, also showed strong evidence of at least one selective sweep, suggesting that this mode of evolution may be common for ranatuerin loci. nih.govresearchgate.net

Evolutionary Trajectories of Ranatuerin-2 Functional Domains

The evolution of the functional domains of ranatuerin-2 peptides, namely the N-terminal α-helix and the C-terminal "Rana box," is a key area of research. The "Rana box" is a prevalent feature among several major antimicrobial peptide families in Ranidae. nih.gov However, the amino acid sequence of this domain can vary, consisting of 6-11 residues in different peptides. nih.gov

The functional importance of the "Rana box" appears to be variable among different peptide families. nih.gov While its removal can decrease the antimicrobial activity of some peptides, it does not significantly impact the function of others. nih.gov In the context of Ranatuerin-2, the evolutionary trajectory seems to have conserved the disulfide bridge within the "Rana box," suggesting its importance for the peptide's biological activity in this family. mdpi.com The N-terminal helical domain is critical for membrane interaction, and its evolution is likely driven by the need to effectively target the diverse cell membranes of various pathogens.

Molecular Biosynthesis and Genetic Regulation of Ranatuerin 2wb

Gene Cloning and Characterization of cDNA Precursors Encoding Ranatuerin-2Wb

The journey to understanding this compound's formation begins with the isolation and analysis of its genetic blueprint. Through a technique known as "shotgun" cloning, scientists have successfully isolated the full-length complementary DNA (cDNA) that encodes the precursor of ranatuerin peptides from the skin secretion-derived cDNA libraries of various frog species. nih.govnih.gov This method involves creating a library of cDNA fragments and then identifying the specific clone that contains the gene of interest. nih.gov

The analysis of these cDNA precursors reveals a conserved architecture. For instance, the cDNA for a related peptide, ranatuerin-2Pb, was cloned from a Rana pipiens skin secretion-derived cDNA library. nih.gov Similarly, the cDNA of a novel ranatuerin-2 (B1576050) peptide, R2AW, was cloned from the skin secretion of Amolops wuyiensis. nih.govmdpi.com These cloned cDNAs provide the fundamental nucleotide sequence that is then translated into the initial protein precursor. nih.govmdpi.com

Analysis of the Open Reading Frame (ORF) and Putative Signal Peptides

Once the cDNA is sequenced, the next step is to identify the open reading frame (ORF), which is the portion of the DNA sequence that codes for a protein. The translated ORF of ranatuerin precursors consistently reveals a multi-domain structure. researchgate.netresearchgate.net

A key feature identified at the N-terminus of the precursor protein is a putative signal peptide, typically composed of 22 amino acid residues. nih.govnih.govmdpi.com This signal peptide acts as a molecular "zip code," directing the newly synthesized protein to the secretory pathway, a necessary step for its eventual release from the cell. nih.gov Following the signal peptide is an acidic spacer region. nih.govnih.govmdpi.com

The table below details the typical structure of a ranatuerin precursor based on the analysis of the open reading frame.

Domain Typical Length (Amino Acids) Function
Putative Signal Peptide22Directs the precursor to the secretory pathway
Acidic Spacer Region17-17Intermediate region
Pro-peptide Convertase Cleavage Site2Recognition site for enzymatic processing
Mature Peptide29-34The final, bioactive peptide

Enzymatic Processing and Post-Translational Modifications of the this compound Precursor

The initial protein translated from the ORF is an inactive precursor that must undergo a series of enzymatic processing and post-translational modifications to become the functional this compound peptide. rapidnovor.comthermofisher.com These modifications are critical for the peptide's final structure and biological activity. rapidnovor.comnih.gov

The precursor protein is first cleaved to remove the signal peptide. nih.gov Subsequently, further proteolytic processing occurs to release the mature peptide from the acidic spacer region. thermofisher.com This cleavage is highly specific and is carried out by a family of enzymes known as pro-peptide convertases. dtu.dknih.gov

Role of Pro-Peptide Convertase Cleavage Sites

A crucial element in the processing of the ranatuerin precursor is the presence of a specific cleavage site recognized by pro-peptide convertases. This site is typically a pair of basic amino acid residues, classically a lysine-arginine (-KR-) pair. nih.govnih.govmdpi.com This -KR- motif serves as a signal for enzymes like furin, a well-characterized proprotein convertase, to cleave the precursor protein. neb.comembopress.org

The cleavage at this specific site liberates the C-terminal mature peptide, which then folds into its final, active conformation. nih.govmdpi.com The precision of this enzymatic cleavage is paramount to ensure the correct sequence and structure of the final this compound peptide.

Transcriptional and Translational Regulation of this compound Gene Expression

The production of this compound is a tightly regulated process at both the transcriptional and translational levels, ensuring that the peptide is synthesized when needed, for instance, as part of the frog's innate immune response. numberanalytics.comnumberanalytics.com

Transcriptional regulation controls the synthesis of messenger RNA (mRNA) from the this compound gene. uah.edu This process is influenced by various factors, including the presence of specific transcription factors that can bind to promoter and enhancer regions of the gene, thereby initiating or increasing the rate of transcription. numberanalytics.comnumberanalytics.com The expression of antimicrobial peptide genes, including those for ranatuerins, is often induced in response to external stimuli such as microbial threats. imrpress.com

Translational regulation governs the rate at which the mRNA transcript is translated into the precursor protein. uah.edu This can be influenced by the availability of ribosomes and transfer RNA (tRNA), as well as by the presence of regulatory proteins that can bind to the mRNA and either promote or inhibit its translation. elifesciences.orgnih.gov The coordination of transcription and translation ensures an efficient and controlled production of the this compound precursor, ready for its subsequent processing into the mature, active peptide. elifesciences.org

Structural Characterization and Conformational Analysis of Ranatuerin 2wb and Its Analogues

Primary Amino Acid Sequence Analysis and Conservation Patterns

The primary structures of ranatuerin-2 (B1576050) peptides are generally characterized by poor conservation. nih.gov This variability in the amino acid sequence leads to considerable differences in their antimicrobial and hemolytic activities. nih.gov For instance, while ranatuerin-2CHb demonstrates broad-spectrum antimicrobial activity, ranatuerin-2ONa is only effective against Escherichia coli and Candida albicans. nih.gov

A full-length cDNA encoding a ranatuerin-2 peptide, ranatuerin-2Pb, was cloned from a skin secretion-derived cDNA library of Rana pipiens. nih.gov The precursor sequence revealed several key features: a 22-amino acid signal peptide, an acidic spacer region, and a classical -KR- propeptide convertase processing site, which precedes the mature 34-amino acid peptide. nih.gov

Despite the sequence diversity, a defining characteristic of the ranatuerin-2 family is the presence of two invariant cysteine residues that form a cyclic domain at the C-terminus. nih.gov

Identification and Role of Specific Structural Motifs

C-terminal Cyclic Domain and the "Rana Box" : A hallmark of the ranatuerin-2 peptide family is the C-terminal cyclic domain, often referred to as the "Rana box". nih.govnih.gov This structure is formed by a disulfide bond between two invariant cysteine residues, creating a cyclic hexapeptide or heptapeptide (B1575542) domain. nih.gov The precise function of the Rana box and the disulfide bridge in ranatuerin-2 peptides is not yet fully understood and appears to vary among different peptides. For some peptides, this C-terminal domain is crucial for their biological activities, while for others, it is dispensable. nih.gov

Invariant Cysteines : The two cysteine residues that form the disulfide bridge are a conserved feature within the ranatuerin-2 family. nih.gov In a study on a ranatuerin-2 peptide from Amolops wuyiensis (R2AW), the disulfide bridge was formed by cysteines at positions 23 and 29. mdpi.com The role of this disulfide bond is a subject of ongoing investigation, with studies designed to determine its necessity for the peptide's bioactivity. mdpi.com

Secondary Structure Propensity and Conformational Transitions

Ranatuerin-2 peptides exhibit conformational plasticity, transitioning between different secondary structures depending on the biophysical environment. In aqueous solutions, peptides like ranatuerin-2CSa lack a defined secondary structure. nih.gov However, in membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or in the presence of lipid vesicles, they tend to adopt α-helical conformations. nih.govmdpi.comnih.gov

For example, ranatuerin-2Pb and its analogue RPb show a higher propensity for α-helix formation compared to the analogue RPa in 50% TFE and membrane-mimicking liposomes. nih.gov Interestingly, the helical content of Ranatuerin-2Pb decreases when it interacts with a mimic of the E. coli cell membrane. nih.gov This suggests that the specific lipid composition of the bacterial membrane influences the peptide's final conformation. nih.gov The transition from a random coil to an α-helical structure upon binding to a membrane is a key aspect of the biological function of many antimicrobial peptides. mdpi.com

The structural analysis of ranatuerin-2CSa in a TFE-water mixture revealed a helix-turn-helix conformation. nih.gov This detailed structural information is valuable for designing new therapeutic agents with improved properties. nih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of proteins and peptides. wikipedia.orgupc.eduresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing characteristic spectral signatures for α-helices, β-sheets, and random coils. wikipedia.orgresearchgate.net

CD spectroscopy has been instrumental in studying the conformational changes of ranatuerin-2 peptides. Studies on R2AW and its analogues confirmed that these peptides adopt an α-helical structure in a 50% TFE solution, which is a membrane-mimicking environment. mdpi.com Similarly, CD analysis of ranatuerin-2Pb and its analogues showed that they all form α-helical structures in 50% TFE and in the presence of liposomes that mimic bacterial cell membranes. nih.gov

The table below summarizes the estimated secondary structure content of Ranatuerin-2Pb and its analogues in different environments, as determined by CD spectroscopy.

SolutionPeptideHelix (%)Antiparallel (%)Parallel (%)Turn (%)Others (%)
50% TFE/H₂ORanatuerin-2Pb507.81.210.929.8
RPa33.618.14.311.432.5
RPb49.67.609.833

Data sourced from Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues. nih.gov

Disulfide Bond Formation and Its Influence on Peptide Structure and Stability

The formation of a disulfide bond between two cysteine residues is a critical covalent modification that influences the structure and stability of many peptides and proteins. nih.govnih.gov This bond imposes conformational rigidity and can be essential for the native conformation and biological activity of the molecule. scispace.com

Advanced Methodologies for De Novo Structural Elucidation

The determination of the three-dimensional structure of peptides is crucial for understanding their function and for the rational design of new therapeutic agents. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful technique for determining the high-resolution three-dimensional structures of peptides and proteins in solution. nih.govnih.gov One- and two-dimensional NMR techniques are used to identify individual amino acid residues, their sequential connections, and their spatial proximity, which allows for the elucidation of the peptide's conformation. nih.gov

The solution structure of ranatuerin-2CSa was successfully determined using proton NMR spectroscopy in conjunction with molecular modeling. nih.gov These studies revealed that while the peptide is unstructured in water, it adopts a well-defined helix-turn-helix conformation in a TFE-water mixture, which mimics a membrane environment. nih.gov Such detailed structural information is invaluable for structure-activity relationship studies.

X-ray Crystallography of Ranatuerin-2Wb and Complexes

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. anton-paar.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information. anton-paar.com

For a peptide like this compound, obtaining a high-resolution crystal structure would provide invaluable insights into its precise three-dimensional arrangement. This would include the conformation of its backbone and side chains, the nature of its secondary structure elements (such as α-helices or β-sheets), and the presence of any specific intramolecular interactions that stabilize its fold. instruct-eric.orgpan.pl

Furthermore, co-crystallization of this compound with target molecules, such as components of a bacterial membrane or other proteins, could reveal the atomic details of their interactions. nih.govriken.jp This information is crucial for understanding its mechanism of action. The process would involve preparing and purifying the peptide and its binding partner, growing crystals of the complex, and then collecting and analyzing the X-ray diffraction data. riken.jpnih.gov

Hypothetical Data Table for X-ray Crystallography of this compound

ParameterHypothetical Value
PDB CodeN/A
Resolution (Å)N/A
Space GroupN/A
Unit Cell Dimensions (a, b, c in Å)N/A
Matthews Coefficient (ų/Da)N/A
Solvent Content (%)N/A
R-work / R-freeN/A

This table illustrates the type of data that would be generated from a successful X-ray crystallography study of this compound. Currently, no such data is publicly available.

Cryo-Electron Microscopy (Cryo-EM) for Macro-Molecular Interactions

Cryo-electron microscopy (cryo-EM) is a technique that allows for the determination of macromolecular structures at near-atomic resolution. thermofisher.com In cryo-EM, a sample is flash-frozen in vitreous ice and then imaged with an electron microscope. berstructuralbioportal.org This method is particularly advantageous for large and flexible complexes that are difficult to crystallize. nih.govmdpi.com

For this compound, cryo-EM could be instrumental in visualizing its interaction with larger biological assemblies, such as bacterial membranes or ribosomes. For instance, by incubating this compound with bacterial cells or artificial lipid vesicles, cryo-EM could capture snapshots of the peptide binding to and disrupting the membrane. berstructuralbioportal.orghelsinki.fi This would provide direct visual evidence of its antimicrobial mechanism. Recent advancements in cryo-EM have even made it possible to determine the structures of smaller proteins and peptides, sometimes by using a larger "scaffold" molecule. nih.gov Cryo-electron tomography (cryo-ET), a related technique, can provide three-dimensional reconstructions of these interactions within a cellular context. mdpi.com

Studies on other antimicrobial peptides have successfully used cryo-EM to reveal their fibrillar structures, which may be relevant to their mode of action. cssb-hamburg.de This highlights the potential of cryo-EM to uncover structural details of this compound's functional states.

Hypothetical Data Table for Cryo-EM of this compound in Complex with a Bacterial Membrane

ParameterHypothetical Value
EMDB IDN/A
Resolution (Å)N/A
SymmetryN/A
Particle Size (kDa)N/A
Number of ParticlesN/A
Map-to-Model FSCN/A

This table is a hypothetical representation of the data that would be obtained from a cryo-EM study of this compound. No such data is currently available in the public domain.

Computational Modeling and Molecular Dynamics Simulations of this compound Structure

In the absence of experimental structures, computational modeling and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the three-dimensional structure and dynamics of peptides like this compound. nih.gov These methods use the principles of physics and chemistry to calculate the behavior of atoms and molecules over time. rsc.org

Initially, a three-dimensional model of this compound can be generated using homology modeling, if a suitable template structure exists, or through ab initio (from scratch) prediction methods. Once a model is built, MD simulations can be employed to refine the structure and explore its conformational landscape in different environments, such as in water or in the presence of a lipid bilayer mimicking a bacterial membrane. mdpi.com

MD simulations can provide detailed insights into:

The stability of the peptide's secondary structure.

The flexibility of different regions of the peptide.

The interactions between the peptide and solvent molecules.

The process of the peptide binding to and inserting into a model membrane. arxiv.org

For other ranatuerin peptides, such as Ranatuerin-2Pb, computational tools have been used to predict secondary structures and properties like hydrophobicity and helical wheel projections, which are important for understanding their structure-activity relationships. nih.gov Similar analyses could be applied to this compound to guide further experimental studies.

Hypothetical Data Table for Molecular Dynamics Simulation of this compound

Simulation ParameterHypothetical Value/Condition
Force FieldAMBER, CHARMM, or GROMOS
Water ModelTIP3P or SPC/E
System Size (atoms)~50,000 (for peptide in water box)
Simulation Time1 microsecond (µs)
Temperature300 K
Pressure1 atm
Key Findingse.g., Stable alpha-helical content, specific residues involved in membrane interaction

This table provides an example of the parameters and potential findings from a molecular dynamics simulation study of this compound. Such a study has not been published to date.

Molecular and Cellular Mechanisms of Ranatuerin 2wb Biological Activity

Identification and Characterization of Intracellular Molecular Targets

While membrane disruption is a primary mechanism for many AMPs, a growing body of evidence suggests that some peptides can translocate across the cell membrane without causing complete lysis and then interact with intracellular targets. mdpi.commdpi.comnih.gov This dual-action mechanism can include the inhibition of vital cellular processes like protein synthesis, DNA replication, or enzyme activity. mdpi.comnih.gov For some ranatuerins, it has been suggested that they may translocate into the cell to interfere with intracellular components. nih.gov

A significant intracellular target for certain classes of AMPs, particularly proline-rich antimicrobial peptides (PrAMPs), is the bacterial ribosome. oncotarget.comnih.govnih.gov These peptides can enter the bacterial cytoplasm and bind to ribosomal subunits, thereby inhibiting protein synthesis. oncotarget.comnih.gov

The mechanism of inhibition can vary. Some peptides bind within the nascent peptide exit tunnel of the 50S ribosomal subunit, physically blocking the passage of newly synthesized polypeptide chains. oncotarget.comnih.gov Others may interfere with the peptidyl transferase center (PTC), preventing the formation of peptide bonds, or disrupt the binding of transfer RNA (tRNA) to the ribosome. nih.govmdpi.com For example, the oncocin derivative onc112 has been shown to block both the PTC and the peptide exit tunnel simultaneously. nih.gov Similarly, the PrAMP Drosocin has been found to inhibit translation termination by causing ribosomes to stall at stop codons. biorxiv.org

Interactions with Nucleic Acids and Enzymes

The interaction of antimicrobial peptides with intracellular components like nucleic acids and enzymes is a recognized mechanism of action that can occur alongside or independently of membrane disruption. mdpi.com Some AMPs can translocate across the cell membrane and bind to intracellular DNA and RNA, thereby interfering with crucial cellular processes such as replication, transcription, and translation. mdpi.comfrontiersin.org This interaction is often facilitated by the cationic nature of the peptides, which allows them to bind to the negatively charged nucleic acid polymers. thno.org The binding can physically block the activity of enzymes like DNA polymerases and ligases, which are essential for nucleic acid synthesis and repair. nih.govnih.gov Furthermore, some peptides can inhibit enzymatic activity through direct interaction or by disrupting the protein folding process. imrpress.com While these mechanisms are established for various AMPs, specific studies detailing the binding affinity and functional consequences of Ranatuerin-2Wb's interaction with specific nucleic acid sequences or enzymes are not yet available.

Effects on Microbial Cellular Processes and Pathogen Viability

Ranatuerin-2 (B1576050) peptides, including this compound, exhibit broad-spectrum activity against a range of microbial pathogens, including bacteria and fungi. imrpress.comresearchgate.net The primary mechanism underlying their antimicrobial effect is the disruption of the microbial cell membrane. nih.govnih.gov This process typically begins with the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell surface. mdpi.comvulcanchem.com Following this initial binding, the peptide inserts into the lipid bilayer, leading to increased membrane permeability and the formation of pores or channels. mdpi.comvulcanchem.com This disruption of the membrane's barrier function results in the leakage of essential cellular contents and ultimately leads to cell death. vulcanchem.com The ranatuerin-2 family of peptides has shown effectiveness against various bacteria, with some members also demonstrating activity against the fungus Candida albicans. researchgate.netnih.gov

Mechanistic Studies in Non-Human Biological Systems (e.g., Bacterial, Fungal, Protozoal, Invertebrate Models)

The biological activities of ranatuerins and other AMPs have been investigated in various non-human models. In bacterial systems, studies have focused on their membrane-disrupting properties and their ability to inhibit biofilm formation. nih.govfrontiersin.org The time-kill kinetics of some ranatuerin analogues have been shown to be rapid, with complete bacterial killing observed within minutes to an hour. nih.gov

In fungal models, peptides from the ranatuerin family have demonstrated inhibitory activity against pathogenic fungi like Batrachochytrium dendrobatidis, a chytrid fungus responsible for global amphibian declines, and Candida albicans. nih.govnih.gov The mechanism of action against fungi is also believed to primarily involve membrane permeabilization. nih.govup.ac.za

The activity of AMPs has also been explored against protozoan parasites. While specific data for this compound is limited, other AMPs have been shown to be effective against protozoa such as Trypanosoma and Plasmodium species, often through membrane lysis. nih.govmdpi.com

Invertebrate models, such as the waxworm Galleria mellonella, are increasingly used to assess the in vivo efficacy of antimicrobial peptides. nih.govnih.gov Studies with ranatuerin analogues have shown that they can decrease the mortality of larvae infected with pathogenic bacteria like S. aureus, demonstrating their potential therapeutic utility in a whole-organism system. nih.govnih.govnih.gov

Structure Activity Relationship Sar and Rational Peptide Design for Ranatuerin 2wb Analogues

Design and Synthesis of Ranatuerin-2Wb Truncated Analogues

Truncation, or the systematic removal of amino acid residues from the N- or C-terminus, is a primary strategy to identify the minimal active sequence of a peptide and to probe the function of specific domains. This approach is guided by the hypothesis that not all residues are essential for bioactivity and that removing non-essential parts can reduce synthesis costs and potentially decrease cytotoxicity.

Peptide analogues are typically produced using Fmoc solid-phase peptide synthesis (SPPS), a standard method for building a peptide chain on a solid resin support. mdpi.comsemanticscholar.org Following synthesis, the crude peptides are purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and their molecular mass is confirmed by mass spectrometry. nih.gov

In a study on Ranatuerin-2Pb, a close homologue of this compound, two truncated analogues were designed and synthesized to investigate its SAR. nih.gov Similarly, research on Ranatuerin-2-AW (R2AW) involved creating truncated versions to assess the importance of its C-terminal "Rana box" domain. mdpi.comnih.gov

Key Design Strategies for Truncated Analogues:

C-Terminal Truncation: This is often performed to investigate the role of the C-terminal domain, which in many ranatuerins includes a disulfide-bridged cyclic structure known as the "Rana box". mdpi.comnih.gov

N-Terminal Truncation: While less common in the cited ranatuerin studies, this can be used to determine the importance of the N-terminal region for activity.

C-Terminal Amidation: This modification is frequently applied to truncated analogues. It removes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's net positive charge and often improves antimicrobial activity and stability. mdpi.comnih.gov

Below is a table of truncated analogues designed from ranatuerin-2 (B1576050) family peptides.

Parent PeptideSequence of Parent PeptideAnalogueSequence of AnalogueDesign RationaleCitation
Ranatuerin-2Pb SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRTRPa SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRemoval of the last two C-terminal residues (RT). nih.gov
Ranatuerin-2Pb SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRTRPb SFLTTVKKLVTNLAAL-NH₂Truncation to the first 18 residues with C-terminal amidation. nih.gov
Ranatuerin-2-AW (R2AW) GFMDTAKNVAKNVAATLLDKLKCKITGGCR2AW(1-22) GFMDTAKNVAKNVAATLLDKLKRemoval of the C-terminal cyclic "Rana box". mdpi.com
Ranatuerin-2-AW (R2AW) GFMDTAKNVAKNVAATLLDKLKCKITGGCR2AW(1-22)-NH₂ GFMDTAKNVAKNVAATLLDKLK-NH₂Removal of the "Rana box" with C-terminal amidation. mdpi.comnih.gov

Systematic Amino Acid Substitution and Mutagenesis Studies

Systematic amino acid substitution is a powerful tool to dissect the contribution of individual residues to a peptide's structure and function. By replacing specific amino acids and evaluating the resulting change in activity, researchers can map the residues critical for properties like membrane interaction, target specificity, and structural stability. Common goals of substitution include modulating charge, hydrophobicity, and amphipathicity, which are key determinants of antimicrobial efficacy. nih.gov

In the context of the ranatuerin-2 family, mutagenesis studies have focused on several key areas:

Probing the Disulfide Bridge: The conserved C-terminal disulfide bridge is a hallmark of many ranatuerin-2 peptides. mdpi.com To test its importance, the cysteine residues forming the bridge can be replaced with serine, an amino acid of similar size but incapable of forming a covalent bond. In the case of R2AW, the resulting linear analogue, [Ser²³,²⁹]R2AW, showed that the disulfide bridge was not essential for its antibacterial activity. mdpi.comnih.gov

Optimizing Hydrophobicity: The hydrophobic character of a peptide influences its ability to insert into and disrupt the lipid bilayer of microbial membranes. Substitutions can be made to fine-tune the balance between hydrophobicity and charge. In one R2AW analogue, a lysine (B10760008) at position 20 was replaced with the more hydrophobic leucine (B10760876) (Leu) to enhance its membrane-disrupting potential. mdpi.comnih.gov

A study on Ranatuerin-2TO from Rana tagoi okiensis also identified natural variants with amino acid substitutions, such as Lys(6)→Arg and Ala(14)→Thr, highlighting that such changes occur in nature. nih.gov

Peptide AnalogueParent PeptideSubstitution(s)RationaleCitation
[Ser²³,²⁹]R2AW R2AWCys²³→Ser, Cys²⁹→SerTo create a linear peptide and determine the functional role of the disulfide bridge. mdpi.comnih.gov
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ R2AW(1-22)-NH₂Asp⁴→Lys, Lys¹⁹→Lys (no change), Asp²⁰→LeuTo increase net positive charge (cationicity) and enhance hydrophobicity. mdpi.comnih.gov

Correlation of Structural Modifications with Antimicrobial Spectrum and Potency

By correlating the specific structural changes from truncation and substitution with bioactivity data, clear SAR trends emerge for the ranatuerin-2 family.

The study of Ranatuerin-2Pb analogues revealed that modifications significantly altered the antimicrobial spectrum. nih.gov The parent peptide was active against S. aureus, E. coli, and C. albicans, but not E. faecalis or P. aeruginosa. The slightly truncated analogue, RPa, lost activity against most of these microbes, indicating the C-terminal residues are important. However, the more significantly truncated and amidated analogue, RPb, displayed a superior broad-spectrum activity, inhibiting all tested microorganisms. nih.gov This suggests that the N-terminal α-helical domain is the primary locus of antimicrobial activity and that removing the C-terminal region can even be beneficial, possibly by reducing cytotoxicity.

For Ranatuerin-2-AW, the findings were equally insightful. The removal of the C-terminal "Rana box" to create R2AW(1-22) resulted in a near-total loss of antibacterial activity. nih.gov However, the simple addition of C-terminal amidation to this truncated peptide (R2AW(1-22)-NH₂) restored its antimicrobial potency to levels comparable with the full-length parent peptide. mdpi.comnih.gov This highlights the critical role of amidation in stabilizing the peptide or enhancing its interaction with membranes, especially in the absence of the cyclic domain.

The most dramatic effect was seen with the charge- and hydrophobicity-enhanced analogue, [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂. This peptide exhibited a remarkable optimization of antibacterial activity, with significantly lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria compared to the parent peptide. mdpi.comnih.gov

PeptideModification from ParentKey Activity ChangeCitation
RPa C-terminal truncation (-RT) of Ranatuerin-2PbDecreased antimicrobial spectrum; lost activity against C. albicans, MRSA, E. faecalis, and P. aeruginosa. nih.gov
RPb N-terminal 18 residues of Ranatuerin-2Pb, amidatedRetained/gained broad-spectrum antimicrobial activity against all tested strains. Reduced hemolytic and anticancer activity. nih.gov
R2AW(1-22) C-terminal truncation (removal of "Rana box") of R2AWLost most antibacterial activity. nih.gov
R2AW(1-22)-NH₂ Truncation of R2AW with C-terminal amidationRestored antibacterial activity to levels similar to the parent peptide. mdpi.comnih.gov
[Ser²³,²⁹]R2AW Cys→Ser substitutions in R2AW (linearized)Similar antibacterial activity to parent peptide, suggesting the disulfide bridge is dispensable for this function. mdpi.comnih.gov
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ Amino acid substitutions in R2AW(1-22)-NH₂Significantly enhanced, broad-spectrum antibacterial and anticancer activity. mdpi.comnih.gov

Engineering of this compound for Enhanced Specificity or Mechanistic Effects

Rational peptide design aims not only to increase potency but also to engineer peptides for specific therapeutic purposes, such as improving selectivity for microbial cells over host cells or achieving a desired mechanism of action.

The engineering of R2AW provides a prime example of optimizing a peptide for dual therapeutic functions. The progressive modifications culminating in [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ led to a peptide with significantly enhanced activity against both bacteria (including MRSA) and cancer cells. mdpi.comnih.gov Mechanistic studies showed that this engineered peptide killed bacteria rapidly via a membrane disruption mechanism. mdpi.com Furthermore, it demonstrated potential in vivo efficacy in a waxworm model of MRSA infection, highlighting its promise as a therapeutic candidate. nih.gov

In the case of Ranatuerin-2Pb, the engineering goal was subtly different. The parent peptide exhibited broad-spectrum cytotoxicity, including significant hemolytic activity and potent anticancer effects against several cell lines. nih.gov While potent, this lack of specificity is undesirable for an antibacterial agent. The truncated analogue RPb, however, retained strong antibacterial activity but showed greatly reduced hemolytic activity and was less cytotoxic to cancer cells. nih.gov This modification effectively enhanced the peptide's therapeutic index for antibacterial applications by decoupling the desired antimicrobial effect from the unwanted toxicity to host cells.

These studies demonstrate that ranatuerin-2 peptides can be successfully engineered to:

Optimize Dual Functions: Enhance both antibacterial and anticancer activities through strategic amino acid substitutions. mdpi.com

Improve Selectivity: Reduce toxicity to host cells (e.g., hemolysis) while maintaining or improving antibacterial potency, often through truncation. nih.gov

Clarify Mechanism: Confirm that the primary mechanism of action is membrane disruption, a hallmark of many AMPs that makes the development of resistance more difficult for bacteria. mdpi.comimrpress.com

Computational Design Strategies for De Novo this compound Mimetics

While the previous sections describe modifications of existing peptides, computational biology and de novo (from scratch) design offer a path to creating entirely new peptides that mimic or improve upon natural templates like this compound. These strategies leverage the known SAR principles—such as the importance of amphipathicity, cationicity, and α-helical structures—to design novel sequences computationally before undertaking expensive chemical synthesis. mdpi.com

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to build a mathematical relationship between the chemical/physical properties of a series of peptides and their biological activity. nih.gov Once a reliable model is built using data from known ranatuerin analogues, it can be used to predict the antimicrobial potential of new, computationally designed sequences.

Machine Learning and Deep Learning: More advanced computational methods, such as deep generative models like Generative Adversarial Networks (GANs), can be trained on large datasets of known AMPs. These models "learn" the underlying patterns of antimicrobial sequences. The trained generator can then produce novel peptide sequences that have a high probability of being effective AMPs, exploring a much wider sequence space than nature has.

Structure-Based Design: If a high-resolution structure of this compound bound to a bacterial membrane model were available, computational tools could be used to design mimetics with optimized binding and insertion properties. This approach aims to create peptides with predetermined 3D structures that are exceptionally stable and have high affinity for their targets.

The ultimate goal of these de novo design strategies is to generate peptide mimetics that are not only potent and selective but also possess improved drug-like properties, such as enhanced stability against degradation by proteases, which is a common challenge for peptide therapeutics.

Synthetic Methodologies and Chemical Derivatization of Ranatuerin 2wb

Solid-Phase Peptide Synthesis (SPPS) of Ranatuerin-2Wb and Its Analogues

The primary method for producing this compound and its variants is Solid-Phase Peptide Synthesis (SPPS). peptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. peptide.comlcms.cz The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed. mdpi.com

The synthesis process begins with the attachment of the C-terminal amino acid to a suitable resin, such as Rink amide MBHA resin, which facilitates the amidation of the C-terminus upon cleavage. nih.gov Each subsequent amino acid, with its α-amino group protected by Fmoc and its side chain protected by a tert-butyl (tBu) or other acid-labile group, is activated and coupled to the deprotected N-terminus of the growing peptide chain. mdpi.com

Key Steps in SPPS of this compound:

Resin Preparation: The synthesis starts with a resin, often a 2-chlorotrityl chloride resin or a pre-loaded Wang resin. iris-biotech.debeilstein-journals.org

Amino Acid Coupling: Protected amino acids are activated using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole). mdpi.comnih.gov The activated amino acid is then added to the resin-bound peptide.

Deprotection: The Fmoc protecting group on the N-terminus is removed using a mild base, typically a 20% solution of piperidine (B6355638) in dimethylformamide (DMF), to allow for the next coupling reaction. mdpi.com

Repetitive Cycles: The coupling and deprotection steps are repeated until the desired peptide sequence is assembled. peptide.com

Cleavage and Global Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). mdpi.comnih.gov

A variety of this compound analogues have been synthesized using SPPS to investigate structure-activity relationships. For instance, analogues with amino acid substitutions have been created to enhance antimicrobial and anticancer activities. nih.gov Truncated analogues have also been synthesized to identify the minimal active sequence. nih.gov

Strategies for Incorporating Cyclic Domains and Disulfide Bridges in Synthetic Routes

A key structural feature of many ranatuerin peptides is the "Rana box," a cyclic domain formed by a disulfide bridge between two cysteine residues. nih.gov The incorporation of this disulfide bond is a critical step in the synthesis of native-like this compound.

On-Resin Cyclization: This is a common strategy where the disulfide bond is formed while the peptide is still attached to the solid support. After the linear peptide chain is assembled, the thiol-protecting groups of the two cysteine residues are selectively removed. The free thiols are then oxidized to form the disulfide bridge. Reagents like iodine or a solution of potassium ferricyanide (B76249) can be used for this oxidation step. mdpi.com On-resin cyclization can improve yields by minimizing intermolecular side reactions. mdpi.com

Solution-Phase Cyclization: Alternatively, the linear peptide is first cleaved from the resin and then cyclized in solution. This method involves dissolving the crude linear peptide in a dilute solution to favor intramolecular cyclization over intermolecular dimerization or polymerization. Oxidation is typically achieved by air oxidation, DMSO, or other oxidizing agents. mdpi.com

The synthesis of analogues lacking the disulfide bridge, often by replacing cysteine with serine, is also a valuable strategy to probe the functional importance of the cyclic domain. nih.gov Studies on such analogues have indicated that the disulfide bridge may not be essential for the antibacterial activity of some ranatuerin-2 (B1576050) peptides. nih.gov

Optimization of Reaction Conditions for Peptide Assembly and Cleavage

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthetic this compound.

Peptide Assembly:

Coupling Reagents: The choice of coupling reagent can significantly impact the efficiency of amino acid incorporation, especially for sterically hindered residues. A combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)/DIPEA (N,N-Diisopropylethylamine) has been shown to be effective for cyclization reactions. nih.gov

Solvents: N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are common solvents in SPPS. mdpi.com The choice of solvent can affect resin swelling and reaction kinetics.

Monitoring: The completeness of coupling and deprotection reactions is often monitored using qualitative tests like the Kaiser test. mdpi.com

Cleavage: The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step where side reactions can occur.

Cleavage Cocktail: A standard cleavage cocktail consists of a high concentration of TFA (e.g., 95%), with scavengers added to protect sensitive amino acid residues from reactive species generated during the process. nih.gov Common scavengers include:

Triisopropylsilane (TIS): To scavenge carbocations. nih.gov

Water: To hydrolyze t-butyl esters and ethers. nih.gov

Dithiothreitol (DTT): To prevent the oxidation of tryptophan and methionine residues, and is essential if cysteine residues are present. nih.gov

Phenol: To protect tyrosine and tryptophan residues. nih.gov

Reaction Time and Temperature: Cleavage is typically performed at room temperature for a few hours. nih.gov Optimization of cleavage time is important to ensure complete deprotection without causing peptide degradation. nih.gov For instance, some protocols suggest a cleavage time of 2 hours. nih.gov

Methods for Chemical Derivatization and Labeling of this compound for Research Applications

Chemical derivatization and labeling of this compound are essential for various research applications, such as studying its mechanism of action, cellular uptake, and localization.

Fluorescent Labeling: Fluorescent dyes can be attached to the peptide to enable its visualization in biological systems. This is often achieved by:

N-terminal Labeling: A fluorescent tag can be coupled to the N-terminus of the peptide after the final deprotection step on the resin.

Side-Chain Labeling: Specific amino acids with reactive side chains, such as lysine (B10760008) or cysteine, can be used for site-specific labeling. For example, a lysine residue can be labeled with an amine-reactive dye.

Biotinylation: Biotin can be attached to this compound for use in affinity-based assays, such as pull-down experiments to identify binding partners.

Isotopic Labeling: Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) during SPPS allows for the use of nuclear magnetic resonance (NMR) spectroscopy to determine the peptide's three-dimensional structure and dynamics.

Purification Techniques for Synthetic this compound (e.g., HPLC)

The crude peptide obtained after cleavage from the resin is a mixture of the desired product and various impurities, including truncated sequences, deletion sequences, and incompletely deprotected peptides. lcms.cz Therefore, a robust purification step is essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most widely used technique for purifying synthetic peptides like this compound. lcms.cz

Principle: The separation is based on the differential hydrophobicity of the components in the crude mixture. The peptide is dissolved in an aqueous mobile phase and loaded onto a hydrophobic stationary phase (e.g., C8 or C18). researchgate.net

Mobile Phase: A gradient of an organic solvent, typically acetonitrile (B52724) (ACN), is used to elute the bound peptides. lcms.cz Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. lcms.cz

Gradient Optimization: The elution gradient is optimized to achieve the best separation between the target peptide and its impurities. lcms.cz This often involves starting with a shallow gradient to resolve closely eluting species. researchgate.net

Characterization of Purified Peptide: After purification, the identity and purity of the synthetic this compound are confirmed using analytical techniques such as:

Analytical RP-HPLC: To assess the purity of the final product. mdpi.com

Mass Spectrometry (MS): To verify the molecular weight of the peptide. mdpi.com

Data Tables

Table 1: Common Reagents in the Synthesis of this compound

ReagentAbbreviationFunctionReference
9-fluorenylmethoxycarbonylFmocN-terminal protecting group mdpi.com
tert-butyltBuSide-chain protecting group mdpi.com
Rink amide MBHA resin-Solid support for C-terminal amidation nih.gov
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUCoupling reagent nih.gov
Trifluoroacetic acidTFACleavage and deprotection agent mdpi.comnih.gov
TriisopropylsilaneTISScavenger in cleavage cocktail nih.gov
DithiothreitolDTTScavenger and reducing agent nih.gov

Table 2: Typical RP-HPLC Conditions for this compound Purification

ParameterConditionPurposeReference
Stationary PhaseC18 or C8 silicaHydrophobic interaction with the peptide researchgate.net
Mobile Phase AWater with 0.1% TFAAqueous phase lcms.cz
Mobile Phase BAcetonitrile with 0.1% TFAOrganic phase for elution lcms.cz
GradientLinear gradient of Mobile Phase BTo elute peptides based on hydrophobicity lcms.cz
DetectionUV absorbance at 214/280 nmTo monitor peptide elution lcms.cz

Advanced Analytical Techniques for Characterization and Functional Assessment of Ranatuerin 2wb

Mass Spectrometry-Based Characterization (e.g., MALDI-TOF, LC-MS/MS) for Sequence Verification and PTM Analysis

Mass spectrometry (MS) is a cornerstone for the detailed characterization of peptides. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are pivotal for verifying the amino acid sequence and identifying any post-translational modifications (PTMs) of Ranatuerin-2Wb. uniprot.orgmdpi.com

Sequence Verification: Initial "shotgun" cloning methods can determine the precursor cDNA sequence encoding for a ranatuerin peptide. nih.gov Following synthesis or isolation, LC-MS/MS confirms the presence of the mature peptide. nih.gov This technique involves the enzymatic digestion of the protein into smaller peptide fragments, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. mdpi.comcreative-proteomics.com The resulting fragmentation patterns provide sequence information that can be matched against theoretical sequences derived from the cDNA. creative-proteomics.comlcms.cz For instance, the molecular mass of Ranatuerin-2SEb was determined to be 2,948 Da by both MALDI and Electrospray MS. uniprot.org

Post-Translational Modification (PTM) Analysis: PTMs significantly diversify the functional capabilities of proteins and peptides. azurebiosystems.comcd-genomics.comnanion.de These modifications, which can include amidation, disulfide bond formation, glycosylation, and phosphorylation, can alter a peptide's structure, stability, and biological activity. azurebiosystems.comcd-genomics.com Mass spectrometry is a key tool for identifying these modifications. A change in the molecular weight of a peptide compared to its theoretical unmodified mass can indicate the presence of a PTM. cd-genomics.com For example, many ranatuerin peptides, including this compound, are known to possess a C-terminal "Rana box" which often involves a disulfide bridge. uniprot.orgmdpi.com MALDI-TOF and LC-MS/MS can pinpoint the location of such modifications. uniprot.orgresearchgate.net

Below is a table summarizing the mass spectrometry data for a related ranatuerin peptide, Ranatuerin-2SEb.

TechniqueMeasured Molecular Mass (Da)Reference
MALDI-MS2,948 uniprot.org
Electrospray-MS2,948 uniprot.org
This table showcases the consistency of mass spectrometry techniques in determining the molecular weight of ranatuerin peptides.

Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for the purification and purity assessment of synthetic or isolated this compound. researchgate.netscispace.com

Purity Assessment and Isolation: Reversed-phase HPLC (RP-HPLC) is a standard method for purifying peptides, separating them based on their hydrophobicity. nih.govresearchgate.net A crude peptide sample is passed through a column containing a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the peptides. researchgate.net This allows for the separation of the target peptide from impurities and truncated sequences. researchgate.netbiobasic.com The purity of the collected fractions is then assessed, often aiming for greater than 95% purity for subsequent biological assays. nih.gov UPLC, a higher-resolution version of HPLC, can provide even faster and more efficient separations. americanpharmaceuticalreview.com

The following table outlines the general steps involved in the HPLC purification of a synthetic peptide.

StepDescription
Sample Preparation The crude, lyophilized peptide is dissolved in an appropriate solvent mixture (e.g., 50% water/50% acetonitrile). researchgate.net
Filtration The sample and buffers are filtered through a 0.2 or 0.45 µm filter to remove particulate matter. researchgate.net
Column Equilibration The HPLC column is equilibrated with the initial mobile phase conditions. researchgate.net
Gradient Elution A gradient of increasing organic solvent is applied to elute the bound peptides based on their hydrophobicity. researchgate.net
Fraction Collection Fractions are collected as they elute from the column.
Purity Analysis The purity of the fractions containing the target peptide is analyzed, often by analytical HPLC and mass spectrometry. nih.gov
This interactive table details a typical workflow for peptide purification using HPLC.

Spectroscopic Methods for Monitoring Peptide-Membrane Interactions and Conformational Changes

Spectroscopic techniques are vital for investigating the interaction of this compound with bacterial membranes and the resulting conformational changes, which are central to its antimicrobial activity. frontiersin.orgnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to study the secondary structure of peptides in different environments. Many antimicrobial peptides, including ranatuerins, are unstructured in aqueous solution but adopt an α-helical conformation upon interacting with a membrane environment. nih.govfrontiersin.org CD spectra can quantify the percentage of α-helix, β-sheet, and random coil structures. For instance, studies on the related peptide Ranatuerin-2Pb showed a decrease in helical content when interacting with a membrane mimic of E. coli. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy offers a sensitive way to monitor peptide-membrane binding and insertion. ccmb.res.in This can be achieved by utilizing the intrinsic fluorescence of tryptophan residues or by labeling the peptide with fluorescent probes like NBD (nitrobenzoxadiazole). nih.govccmb.res.in Changes in the fluorescence emission spectrum, such as a blue shift or an increase in quantum yield, can indicate the transfer of the peptide from an aqueous to a hydrophobic membrane environment. ccmb.res.in Fluorescence quenching experiments can further provide information on the depth of peptide insertion into the membrane. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another powerful tool for analyzing peptide secondary structure and peptide-lipid interactions. springernature.com It is particularly sensitive to the conformational changes of both the peptide and the lipid acyl chains within the membrane upon interaction. springernature.comnih.gov

Development and Validation of Bioassays for Quantifying Specific Biological Activities

To quantify the biological effects of this compound, a variety of validated bioassays are employed. These assays are crucial for determining the peptide's potency and mechanism of action.

Membrane Permeabilization Assays: A key mechanism of many AMPs is the disruption of the bacterial cell membrane. tulane.edufrontiersin.org This can be measured using assays that detect the leakage of intracellular components or the influx of normally impermeant dyes. The SYTOX Green assay is a common method where a fluorescent dye, which cannot cross intact membranes, enters permeabilized cells and binds to nucleic acids, resulting in a significant increase in fluorescence. nih.govtulane.edu The rate and extent of this fluorescence increase provide a measure of membrane permeabilization. tulane.edu

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC). mdpi.com This is the lowest concentration of the peptide that visibly inhibits the growth of a particular microorganism in a broth microdilution assay. mdpi.comresearchgate.net The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population, can also be determined. frontiersin.org

The table below shows representative MIC values for a related peptide, Ranatuerin-2Pb, against various microorganisms.

MicroorganismStrainMIC (µM)
Staphylococcus aureusNCTC 107888
Escherichia coliNCTC 1041816
Candida albicansNCTC 102318
Methicillin-resistant Staphylococcus aureus (MRSA)ATCC 124938
Enterococcus faecalisNCTC 12697>64
Pseudomonas aeruginosaATCC 27853>64
Data from a study on Ranatuerin-2Pb, illustrating the type of data obtained from MIC assays. nih.gov

Enzyme Inhibition Kinetics: While the primary mechanism of many ranatuerins is membrane disruption, some peptides may also inhibit intracellular enzymes. khanacademy.orglibretexts.orglibretexts.org If this compound were found to have such activity, enzyme inhibition kinetics would be used to characterize this interaction. khanacademy.orgsigmaaldrich.comsci-hub.se By measuring the rate of an enzymatic reaction at different substrate and inhibitor concentrations, one can determine the type of inhibition (e.g., competitive, noncompetitive, uncompetitive) and the inhibitor's binding affinity (K_i). khanacademy.orglibretexts.orgsci-hub.se

Quantitative Analysis of this compound in Complex Biological Matrices

Quantifying the concentration of this compound in complex biological fluids like serum or plasma is essential for pharmacokinetic and pharmacodynamic studies. This presents analytical challenges due to the complex nature of these matrices. semanticscholar.orgnih.gov

LC-MS/MS is the gold standard for the quantitative analysis of peptides in biological samples. semanticscholar.orgnih.gov This technique combines the high separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. mdpi.com A crucial first step is the development of an efficient extraction protocol to isolate the peptide from the complex matrix. semanticscholar.org Subsequently, a sensitive LC-MS/MS method, often using multiple reaction monitoring (MRM), is developed to specifically detect and quantify the target peptide. semanticscholar.org This involves monitoring specific precursor-to-product ion transitions for the peptide of interest and an internal standard. semanticscholar.org This approach allows for accurate and precise quantification even at low concentrations. creative-proteomics.com

Ecological and Inter Species Role of Ranatuerin 2wb

Role in the Innate Immune Defense Systems of Source Amphibian Species

The skin of an amphibian is a unique and critical organ that serves as a primary interface with the external world, performing functions related to respiration, hydration, and defense. nih.govfrontiersin.org It represents the first line of innate immune defense against a constant barrage of potential pathogens from aquatic and terrestrial environments. nih.govfrontiersin.org This defense is not merely a physical barrier but also a highly active chemical one.

Granular glands embedded within the frog's skin synthesize and store a potent cocktail of bioactive molecules, including a diverse array of antimicrobial peptides. imrpress.comnih.gov When the frog is injured or stressed, these glands release their contents onto the skin surface. imrpress.com Ranatuerin-2Wb, identified in species such as the dusky gopher frog (Lithobates sevosus), is one of many such peptides that form this chemical shield. imrpress.com

The primary role of these peptides is to rapidly kill or inhibit the growth of a wide spectrum of microorganisms. imrpress.com Peptides in the ranatuerin family demonstrate broad-spectrum activity against various bacteria and fungi. mdpi.comresearchgate.net By neutralizing potential threats on contact, this compound and its counterparts provide immediate protection against infection, forming a crucial pillar of the amphibian's innate immune system. nih.gov While specific activity data for this compound is limited in publicly accessible research, the function of closely related ranatuerins illustrates their defensive capabilities.

Table 1: Documented Antimicrobial Activity of Selected Ranatuerin Peptides This table presents research findings on ranatuerins closely related to this compound to demonstrate the typical function of this peptide family.

PeptideSource OrganismTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Ranatuerin-1 Rana catesbeianaStaphylococcus aureus- creighton.edu
Escherichia coli- creighton.edu
Candida albicans- creighton.edu
Ranatuerin-2Pb Rana pipiensStaphylococcus aureus16 µM nih.gov
Enterococcus faecalis32 µM nih.gov
Escherichia coli8 µM nih.gov
Pseudomonas aeruginosa32 µM nih.gov
Candida albicans32 µM nih.gov
Ranatuerin-2P Rana pipiensStaphylococcus aureus50 µM novoprolabs.com
Escherichia coli13 µM novoprolabs.com
Candida albicans67 µM novoprolabs.com

Interactions with Symbiotic and Pathogenic Microorganisms in Natural Habitats

The skin of an amphibian is not a sterile surface; it is a dynamic ecosystem colonized by a complex community of symbiotic and commensal bacteria, fungi, and other microorganisms, collectively known as the skin microbiome. amphibiaweb.orgnih.gov this compound plays a crucial role in mediating the host's relationship with both these resident microbes and invading pathogens.

Interaction with Pathogens: The primary function of this compound is to combat pathogenic microorganisms. Ranatuerin peptides have demonstrated efficacy against a range of pathogens, including the bacterium Staphylococcus aureus and the yeast Candida albicans. creighton.edu This antimicrobial action is particularly critical in the context of devastating amphibian diseases like chytridiomycosis, caused by the fungal pathogen Batrachochytrium dendrobatidis (Bd). researchgate.net Studies have shown that skin peptides from the mountain yellow-legged frog (Rana muscosa), which include ranatuerins, can inhibit the growth of Bd. researchgate.netuzh.ch Pathogens like Bd and Ranavirus can, in turn, disrupt the stable structure of the skin microbiome, highlighting a complex, three-way interaction. amphibiaweb.orgfrontiersin.org

Interaction with Symbiotic Microorganisms: The constant presence of AMPs like this compound on the skin acts as a selective filter, influencing the composition of the resident microbial community. amphibiaweb.orgnih.gov The host's peptides may help cultivate a beneficial microbiome by favoring the growth of microbes that are resistant to them while eliminating others. In turn, these symbiotic bacteria can contribute to the host's defense. nih.gov Some skin-associated bacteria produce their own antifungal metabolites, such as violacein (B1683560) and 2,4-diacetylphloroglucinol, which can inhibit pathogens like Bd. nih.gov There is evidence of synergistic interactions where the combined defensive capacity of the host's peptides and the symbionts' metabolites is greater than the sum of their individual effects. nih.gov

Comparative Functional Genomics of this compound within Amphibian Skin Microbiomes

Understanding the ecological role of this compound requires a genomic perspective, considering both the host genes that produce the peptide and the collective genes of the skin microbiome (the metagenome) that interact with it.

Host Genomics: The genes encoding antimicrobial peptides in frogs are known to be subject to rapid evolution and diversification. imrpress.com This hypermutation results in a vast diversity of peptides, not only between different species but also within a single animal's defensive cocktail. This genetic plasticity is an evolutionary strategy that allows amphibians to counter rapidly evolving pathogens, preventing microbes from easily developing resistance to a single, static defensive molecule. The gene for this compound is one product of this evolutionary arms race.

Microbiome Functional Genomics: The field of functional genomics investigates the genetic potential of the microbial community. researchgate.net The presence of this compound on the skin creates a strong selective pressure on the microbiome. The metagenome of this microbial community, therefore, contains genes that enable survival in this peptide-rich environment. These may include genes for efflux pumps that expel the peptide, enzymes that degrade it, or alterations in the bacterial cell membrane that make it less susceptible.

Simultaneously, the microbiome's metagenome contains its own defensive genes. Scientists have identified numerous Biosynthetic Gene Clusters (BGCs) in amphibian skin bacteria that are responsible for producing antifungal and antibacterial compounds. researchgate.net Therefore, a comparative functional genomics approach reveals a dynamic interplay: the host's genome produces this compound to shape and control the microbiome, while the microbiome's metagenome evolves in response and contributes its own protective functions.

Table 2: Overview of Genomic Components in the Host-Microbiome Interaction

Genomic ComponentKey Functions Related to this compoundResearch Focus
Host Amphibian Genome - Encodes the precursor for the this compound peptide. - Undergoes rapid evolution to create diverse AMPs.- "Shotgun" cloning to identify AMP precursor genes. mdpi.com - Phylogenetic analysis of AMP families. imrpress.com
Microbiome Metagenome - Contains genes for resistance to host AMPs (e.g., this compound). - Includes Biosynthetic Gene Clusters (BGCs) for producing novel antimicrobial metabolites. - Reflects the overall functional capacity of the microbial community.- 16S rRNA sequencing to identify community composition. nih.gov - Metagenomic analysis to identify BGCs and resistance genes. researchgate.net

Ecological Context of this compound as a Chemical Defense Mechanism

Chemical defense is a widespread ecological strategy used by organisms to avoid predation, parasitism, or infection through the production of toxic or repellent metabolites. wikipedia.orgebsco.com this compound is a prime example of a chemical defense, specifically tailored for combating microbial threats in the amphibian's immediate environment.

Unlike the diet-derived alkaloids of poison frogs, which are sequestered as a defense against vertebrate predators, the peptide-based defenses like this compound are produced endogenously by the frog itself. biorxiv.org Their function is not to deter a large predator but to wage war on a microscopic scale. This defense is crucial for an animal with highly permeable skin that is in constant contact with microbially dense soil, water, and leaf litter. nih.gov

The production and secretion of these peptides represent a significant energy investment for the amphibian. This energetic cost leads to ecological trade-offs. For instance, research suggests that amphibian species with long larval periods may invest more heavily in producing AMPs early in life to survive prolonged exposure to environmental pathogens. uzh.ch The secretion of these peptides is a form of inducible defense; they are stored in high concentrations within skin glands and can be deployed instantly when the animal perceives a threat, providing rapid chemical protection where it is needed most. imrpress.comnih.gov

In the broader ecological context, this compound is a highly evolved molecular tool in the ongoing co-evolutionary struggle between amphibians and their pathogens. It is a testament to the sophisticated and dynamic nature of innate immunity and a critical component of the chemical ecology that governs survival in the microbial world.

Emerging Research Frontiers and Unresolved Questions for Ranatuerin 2wb

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

A fundamental unresolved area in the study of Ranatuerin-2Wb is the complete mapping of its biosynthetic pathway and the regulatory networks that control its expression. While research on related ranatuerin peptides provides a solid foundational model, the specific details for this compound remain to be discovered.

Like most amphibian AMPs, ranatuerins are synthesized as larger, inactive precursor proteins. researchgate.net Studies on peptides like Ranatuerin-2Pb and Ranatuerin-2-AW have successfully cloned their encoding cDNAs, revealing a typical structure that includes a putative signal peptide region (approx. 22 amino acids), an acidic spacer peptide region, and the mature peptide at the C-terminus. nih.govmdpi.com The release of the active, mature peptide is accomplished by enzymatic cleavage at a conserved propeptide convertase processing site, typically a "-KR-" motif. nih.govmdpi.com While it is highly probable that this compound follows this same general pathway, cloning its specific precursor cDNA is a crucial first step to confirm its sequence and identify any unique features in its propeptide regions.

Beyond the precursor structure, the regulatory networks governing the transcription of the this compound gene are largely unknown. Research into other amphibian AMPs suggests that their expression can be regulated by complex signaling pathways, such as the NF-kappa B/I kappa B alpha machinery, and may be influenced by external factors like glucocorticoids. researchgate.net Furthermore, integrated multi-omics studies on other amphibian species have suggested that hormonal control, for instance by testosterone, can regulate the secretion of skin peptides. nih.gov Determining the specific transcription factors, hormonal signals, and environmental triggers that upregulate or downregulate this compound expression is a critical frontier. This knowledge would not only provide a deeper biological understanding but could also open avenues for manipulating its production.

Discovery of Novel this compound Variants and Their Unique Biological Activities

While this compound itself has been identified, the exploration of its potential through the creation and analysis of novel variants is a significant emerging frontier. imrpress.com The primary structures of ranatuerin-2 (B1576050) peptides are known to be poorly conserved across different frog species, leading to a wide variability in their biological activities. nih.govresearchgate.netmdpi.com This natural diversity provides a strong rationale for the targeted design of this compound analogues to enhance potency and specificity.

Structure-activity relationship (SAR) studies on other ranatuerins have provided a clear roadmap for this research. For example, studies on Ranatuerin-2Pb and Ranatuerin-2-AW involved creating truncated analogues and variants with specific amino acid substitutions. nih.govnih.gov Key findings from these studies include:

The "Rana Box": The C-terminal cyclic domain, known as the "Rana box," appears to have variable importance. Its removal from Ranatuerin-2PLx markedly decreased antimicrobial activity, whereas for Ranatuerin-2-AW, its removal had a less significant impact on antibacterial function. nih.govnih.gov

Cationicity and Hydrophobicity: Systematically enhancing the net positive charge (cationicity) and hydrophobicity of a Ranatuerin-2-AW analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, led to significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov

Truncation: A truncated and amidated analogue of Ranatuerin-2Pb, named RPb, not only retained but exhibited broader-spectrum antimicrobial activity compared to the parent peptide, while a different truncation, RPa, lost activity against several key microbes. nih.govnih.gov

These examples highlight that the discovery of novel this compound variants through similar targeted modifications—truncation, amino acid substitution to modulate charge and hydrophobicity, and modification of the C-terminal Rana box—is a promising and entirely open area of investigation. Such work is essential to unlock the full therapeutic potential of the this compound scaffold.

Peptide/Analogue Parent Peptide Modification Type Key Biological Activity Finding Reference(s)
RPaRanatuerin-2PbTruncationLost activity against C. albicans, MRSA, E. faecalis, and P. aeruginosa. nih.gov
RPbRanatuerin-2PbTruncation & AmidationRetained and showed broader-spectrum antimicrobial activity. nih.govnih.gov
[Ser23,29]R2AWRanatuerin-2-AWCysteine Substitution (Disulfide Bridge Removal)Showed similar antibacterial activity to the parent peptide, implying the disulfide bridge is dispensable for this function. nih.gov
[Lys4,19, Leu20]R2AW(1-22)-NH2Ranatuerin-2-AWTruncation & Amino Acid Substitution (Cationicity/Hydrophobicity Enhanced)Exhibited significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov
R2PLx-22Ranatuerin-2PLxTruncation (Rana Box Deletion)Markedly reduced antibacterial and antiproliferative activities. nih.gov

Development of Advanced Synthetic Methodologies for Intricate Analogues

The creation of novel peptide variants, as discussed previously, relies on the power and flexibility of chemical synthesis. While standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is well-established for producing linear and simple cyclic ranatuerin analogues, the synthesis of more intricate and potentially more effective variants requires the application of advanced methodologies. nih.govnih.gov

The cyclic nature of the C-terminal Rana box is a key structural feature of this compound. Exploring this feature will benefit from advanced macrocyclization strategies that go beyond simple disulfide bond formation. These include:

Head-to-tail cyclization: Creating a peptide bond between the N- and C-termini can enhance stability. jpt.com This can be achieved on-resin to leverage the pseudo-dilution effect and minimize intermolecular side reactions. nih.gov

Thiol-based cyclization: Using linkers to connect cysteine residues can create more stable and rigid structures than a simple disulfide bond. creative-peptides.com

Ligation-mediated cyclization: Techniques like Native Chemical Ligation (NCL) or Staudinger ligation allow for the chemoselective formation of cyclic peptides from unprotected linear precursors, offering a high degree of control and applicability to complex sequences. nih.govrsc.org

Furthermore, the development of truly novel analogues could involve the incorporation of unnatural amino acids to confer specific properties, such as enhanced stability against proteases or improved conformational rigidity. mdpi.com "Stapled peptides," where the helical structure is reinforced with a synthetic brace, represent another frontier for creating highly stable and potent analogues. creative-peptides.com Applying these advanced synthetic techniques to the this compound sequence is an unresolved challenge that holds the key to generating next-generation peptide therapeutics with superior drug-like properties.

Integration of Multi-Omics Data for a Holistic Understanding of this compound Function within Biological Systems

Future research should aim to combine several layers of biological data:

Genomics and Transcriptomics: Sequencing the genome and transcriptome of the source organism can identify the gene cluster encoding this compound and its paralogs. plos.org This can reveal its evolutionary history and, by analyzing gene expression under different conditions (e.g., pathogen exposure), can identify the regulatory pathways that control its production. nih.gov

Metabolomics: Studying the small-molecule metabolites present in the host can link the expression of defense peptides to broader metabolic states and signaling pathways, potentially revealing regulatory molecules or downstream effects of peptide action. nih.govfrontiersin.org

By integrating these multi-omics datasets, researchers can build comprehensive models of the amphibian host-defense system. frontiersin.org This holistic understanding will clarify the precise biological role of this compound, not just as an isolated molecule, but as a component of a complex, coordinated immune and defense response. This approach represents a paradigm shift from studying single molecules to understanding the entire defense arsenal, a frontier that is critical for the intelligent application of these peptides in medicine.

Q & A

Q. What methodologies are recommended for synthesizing Ranatuerin-2WB in a laboratory setting?

To synthesize this compound, prioritize reaction optimization (e.g., solvent selection, temperature, and catalyst use) followed by rigorous purification using techniques like HPLC or column chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry for molecular weight confirmation. Ensure reproducibility by documenting all parameters in detail, adhering to guidelines for experimental transparency .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

Use accelerated stability testing by exposing the compound to varying pH, temperature, and enzymatic conditions. Monitor degradation via high-performance liquid chromatography (HPLC) and validate results using kinetic modeling. Include control groups and replicate experiments to account for biological variability, as emphasized in systematic research frameworks .

Q. What preliminary assays are critical for evaluating this compound’s bioactivity?

Begin with in vitro assays such as cell viability tests (e.g., MTT assay) and target-specific enzyme inhibition studies. Use dose-response curves to establish IC50 values. Cross-validate findings with orthogonal assays (e.g., fluorescence-based binding assays) to minimize false positives. Document protocols in line with reproducibility standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review to identify methodological disparities (e.g., assay conditions, cell lines). Perform meta-analysis with heterogeneity testing to quantify variability. Design a comparative study using standardized protocols across labs, incorporating blinded data analysis to reduce bias. This approach aligns with evidence-based research practices for addressing data conflicts .

Q. What strategies are effective for elucidating this compound’s molecular targets in complex biological systems?

Combine computational methods (e.g., molecular docking or AI-driven target prediction) with experimental validation via CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP). Integrate multi-omics data (proteomics, transcriptomics) to map interaction networks. Reference methodological frameworks for multi-case study designs to ensure robustness .

Q. How should researchers design a study to investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Use a tiered approach:

  • Phase 1: In silico modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations) to predict absorption and distribution.
  • Phase 2: In vivo studies with serial blood sampling and tissue biopsies, analyzed via LC-MS/MS.
  • Phase 3: Mechanistic PK-PD modeling to correlate exposure with effect biomarkers. Adhere to guidelines for data transparency and repository sharing to enhance reproducibility .

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity data for this compound?

Apply Bayesian hierarchical models to account for inter-subject variability and censored data. Use benchmark dose (BMD) analysis for threshold identification. Validate findings with non-parametric bootstrapping. Reference methodologies for constructing logical narratives in results sections to ensure clarity .

Methodological Considerations

Q. How can researchers ensure comprehensive literature reviews for this compound?

Follow PRISMA guidelines for systematic reviews, combining keyword searches (e.g., “this compound AND synthesis”) with citation chaining. Use tools like Zotero for metadata management and DataUp for dataset curation. Prioritize peer-reviewed journals and preprints with rigorous experimental sections .

Q. What practices mitigate bias in in vivo efficacy studies of this compound?

Implement randomization, blinding, and power analysis during study design. Use negative and positive controls, and report all raw data in supplementary materials. Align with ethical standards for animal or human trials, as outlined in reproducibility-focused guidelines .

Q. How should researchers manage conflicting structural data for this compound?

Perform X-ray crystallography or cryo-EM for high-resolution structural validation. Compare results with computational predictions (e.g., density functional theory (DFT)). Publish crystallographic data in public repositories (e.g., Protein Data Bank) with detailed metadata, following FAIR principles .

Data Management and Sharing

Q. What tools facilitate collaborative data analysis for this compound research?

Use platforms like GitHub for version control and Jupyter Notebooks for reproducible workflows. For large datasets, employ cloud-based tools (e.g., Google Colab) and validate metadata completeness using tools like DataUp. Reference best practices for technical metadata generation .

Q. How should researchers address reproducibility challenges in this compound studies?

Publish raw data, code, and protocols in open-access repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) for real-time documentation. Adopt checklists (e.g., ARRIVE for animal studies) to ensure methodological rigor, as advocated in transparency guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.